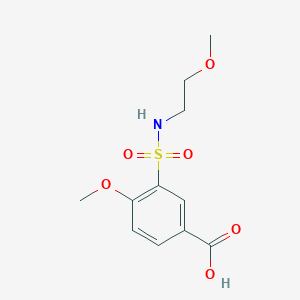

4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic Acid” is a chemical compound with the CAS Number: 299181-49-0 . It has a molecular weight of 289.31 . The IUPAC name for this compound is 4-methoxy-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Synthesis and Luminescence Properties

Benzoic acid derivatives have been employed as ligands for the synthesis of lanthanide coordination compounds. The influence of substituents on the photophysical properties of these compounds has been explored, revealing that electron-donating groups enhance luminescence due to increased electron density, while electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms. Such studies highlight the potential for designing materials with tailored luminescent properties for applications in lighting and display technologies (Sivakumar et al., 2010).

Toxicological Assessments

The toxic properties of benzoic acid derivatives have been studied, indicating that these compounds, including those similar to "4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic Acid," exhibit a range of toxicological effects primarily affecting the hepatorenal system. This research provides crucial insights into the safety profiles of these chemicals, which is essential for their application in pharmaceuticals and other chemical products (Gorokhova et al., 2020).

Electrooxidation Applications

Electrooxidation techniques have been utilized for the synthesis of drug molecules, demonstrating a mild and efficient method to convert specific benzoic acid derivatives into their carboxylate forms. This approach, exemplified by the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, highlights the potential of electrochemical methods in pharmaceutical manufacturing, offering a safer and more sustainable alternative to traditional chemical synthesis (Michman & Weiss, 1990).

Doping Polyaniline for Conductive Materials

Benzoic acid and its derivatives have been used as dopants for polyaniline, enhancing its electrical conductivity. This application is significant for developing advanced conductive polymers, which are integral to various electronic and optoelectronic devices. The study on doping polyaniline with benzoic acid derivatives underscores the importance of chemical modifications in tailoring the properties of conductive polymers for specific applications (Amarnath & Palaniappan, 2005).

Crystalline Structures and Molecular Interactions

Research into the crystalline structures of alkoxy-substituted benzoic acids has provided insights into the molecular features governing their architectures. Understanding these structural dynamics is crucial for the design of materials with desired physical and chemical properties, applicable in pharmaceuticals, material science, and nanotechnology (Raffo et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBWXIGRBWJXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)

![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)